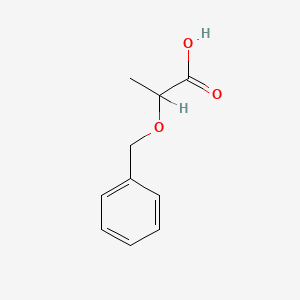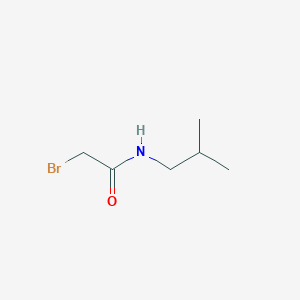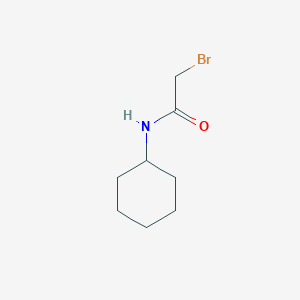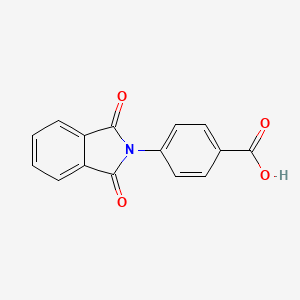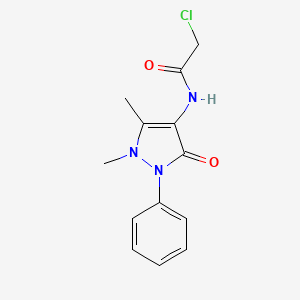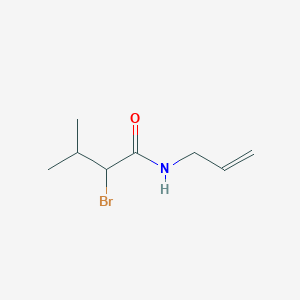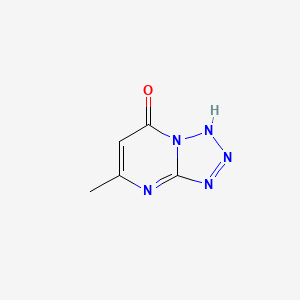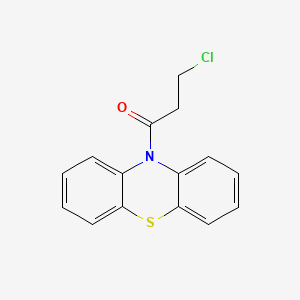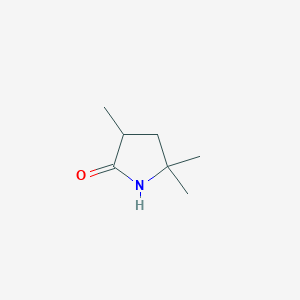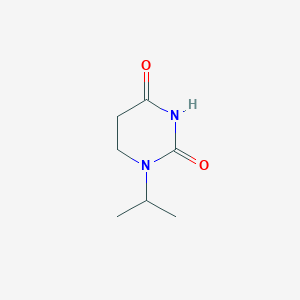
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione
Übersicht
Beschreibung
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione (IPDPD) is a heterocyclic compound composed of a five-membered ring of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and agrochemicals. IPDPD is also used as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Antitumor Potential
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione derivatives show promise as antitumor agents. A study found that a derivative compound exhibited significant cytotoxicity in several human tumor cell lines, suggesting its potential as an antitumor agent. This compound showed apoptosis-inducing efficacy and inhibited DNA and RNA synthesis, indicating its application in cancer therapy (Mukherjee et al., 2010).
Chemical Synthesis and Structural Analysis
Efficient synthesis of novel derivatives of this compound has been reported. These compounds were analyzed using spectral techniques and computational methods, providing insights into their electronic structures and potential applications in various fields, including pharmaceuticals (Ashraf et al., 2019).
Antioxidant Properties
Derivatives of this compound have shown effects on free radical oxidation processes. Studies suggest these compounds can modulate reactive oxygen species in blood and bone marrow, indicating their potential in therapeutic applications related to oxidative stress and immune responses (Meshcheryakova et al., 2022).
Antimicrobial Activity
Certain pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antimicrobial activity. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Sharma et al., 2011).
Biopharmaceutical Properties
The structural diversity of pyrimidine-2,4(1H,3H)-dione derivatives results in a significant variation in biopharmaceutical properties. These variations are crucial for their potential applications in drug delivery and pharmaceutical development (Jatczak et al., 2014).
Wirkmechanismus
Target of Action
Pyrimidine derivatives, a class of compounds to which 1-isopropyldihydropyrimidine-2,4(1h,3h)-dione belongs, have been found to inhibit cyclin-dependent kinases (cdks) such as cdk2 . CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them a potential target for cancer treatment .
Mode of Action
Similar pyrimidine derivatives have been shown to interact with their targets (such as cdk2) and inhibit their activity . This inhibition can lead to changes in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
Inhibition of CDK2, a key player in cell cycle regulation, can disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
Based on the known effects of similar pyrimidine derivatives, it can be inferred that the compound may cause cell cycle arrest by inhibiting cdk2 . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Biochemische Analyse
Biochemical Properties
1-Isopropyldihydropyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . These interactions suggest that this compound may have potential anti-inflammatory effects.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor κB, a key regulator of immune response . Additionally, it may impact the expression of genes involved in inflammation and cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with tumor necrosis factor-α can result in the suppression of inflammatory responses . These molecular interactions highlight the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and immunomodulatory effects. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis of inflammatory mediators . These interactions suggest that the compound may play a role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . This subcellular localization is crucial for its role in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-propan-2-yl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTAKONPWRIWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291641 | |
| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700-39-0 | |
| Record name | MLS002694004 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



